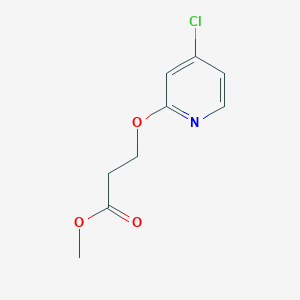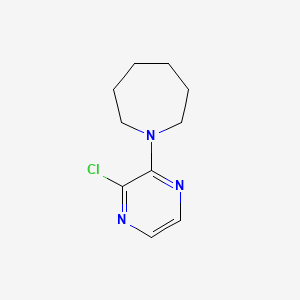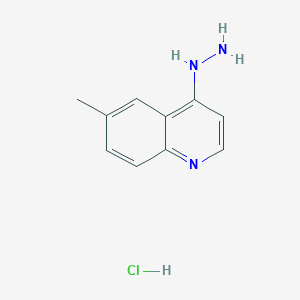![molecular formula C8H6BClO2S B11891515 (5-Chlorobenzo[b]thiophen-3-yl)boronic acid CAS No. 1450835-26-3](/img/structure/B11891515.png)
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with a chlorine atom at the 5-position and a boronic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[b]thiophen-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or other suitable bases
Solvent: Tetrahydrofuran (THF), toluene, or other organic solvents
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to corresponding alcohols or ketones under oxidative conditions.
Reduction: Reduction of the boronic acid group to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe or therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Wirkmechanismus
The mechanism of action of (5-Chlorobenzo[b]thiophen-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chlorobenzo[b]thiophen-3-yl)methylboronic acid
- 5-Chloro-3-pyridineboronic acid
- 3-Thienylboronic acid
Uniqueness
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1450835-26-3 |
|---|---|
Molekularformel |
C8H6BClO2S |
Molekulargewicht |
212.46 g/mol |
IUPAC-Name |
(5-chloro-1-benzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C8H6BClO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,11-12H |
InChI-Schlüssel |
XRPLGKUZDQHANA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC2=C1C=C(C=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)







![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)


